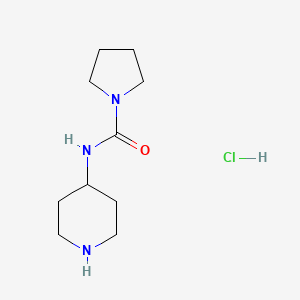

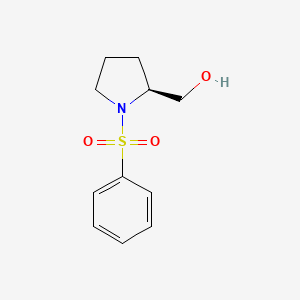

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

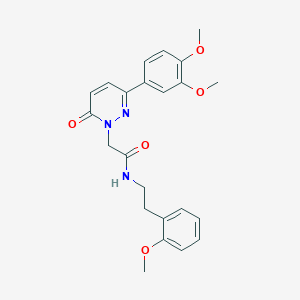

The compound "N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride" is a derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, which has been identified as a potent inhibitor for Adenylyl Cyclase of G. lamblia, a parasite responsible for causing giardiasis. The inhibitor was discovered through molecular modeling studies and has shown a competitive mechanism of action against the enzyme, suggesting its potential as a starting structure for developing new metabolic inhibitors for G. lamblia .

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar structural motif, was established through acylation, deprotection, and salt formation from 4-aminopyridine and N,N'-carbonyldiimidazole, achieving a 53% overall yield . Another study reported the synthesis of a class of nitrogenous compounds, including 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, with structures confirmed by various spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure, DFT study, Hirshfeld surface analysis, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. N-formamides derived from l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivities for a broad range of substrates . Additionally, N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, with improved potency and ADME properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through various analytical techniques. The synthesis and pharmacological screening of N-(4-substituted-piperazin-1-ylalkyl)-3,4-pyrroledicarboximides included evaluations of acute toxicity and effectiveness in CNS and arterial blood pressure tests, providing insights into the structure-activity relationships . The study of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, as well as the impact of phenyl group substitution on pharmacokinetic properties .

Mécanisme D'action

Target of Action

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a compound that contains a piperidine nucleus . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .

Mode of Action

It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives . This suggests that the compound may interact with its targets in a way that involves these functional groups.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that piperidine derivatives can have a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Piperidine derivatives continue to play a significant role in the field of drug discovery . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . This will aid in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

N-piperidin-4-ylpyrrolidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c14-10(13-7-1-2-8-13)12-9-3-5-11-6-4-9;/h9,11H,1-8H2,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVODCIXBVVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)